
N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide, also known as methylenedioxymethamphetamine (MDMA), is a synthetic drug that belongs to the amphetamine class of drugs. MDMA is a popular recreational drug that is known for its psychoactive effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Syntheses and Analytical Characterizations
A study by Wallach et al. (2016) on the syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines, which are structurally related to N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide, highlights the forensic and legislative challenges posed by new psychoactive substances (NPS). These compounds, perceived as ketamine-like dissociatives, have been analyzed using various techniques to aid in the identification of emerging substances of abuse (Wallach et al., 2016).
Antimicrobial Applications
Darwish et al. (2014) investigated the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. Although not directly mentioning this compound, this study provides insight into the potential antimicrobial applications of similarly structured compounds (Darwish et al., 2014).
Characterization and Hirshfeld Surface Analysis
N, N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, a compound with structural similarities, was characterized by Rani et al. (2015) through IR, single-crystal X-ray diffraction, and Hirshfeld surface analysis. This study exemplifies the detailed analytical approaches that could be applied to understand the properties and interactions of this compound (Rani et al., 2015).
Environmental Applications
Research by Tao et al. (2015) on the enhanced photoactivity of graphene/titanium dioxide nanotubes for the removal of acetaminophen from water sources provides an indirect look at how compounds like this compound could be relevant in environmental science, especially in the degradation of pharmaceutical contaminants (Tao et al., 2015).
Propriétés
IUPAC Name |
N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-12-6-8-15(9-7-12)17-16(18)11-14-5-3-4-13(2)10-14/h3-5,10,15H,1,6-9,11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASJPFUJLIPDOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC(=C)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



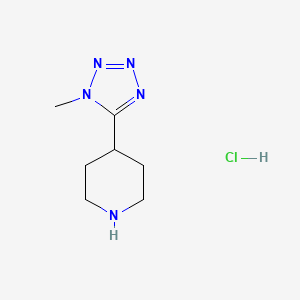
![ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2883484.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2883485.png)

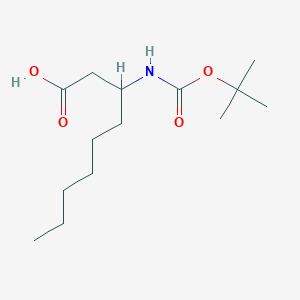
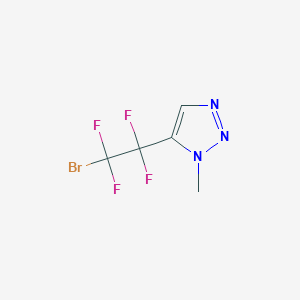
![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide](/img/structure/B2883494.png)
![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)
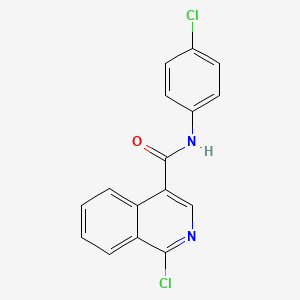
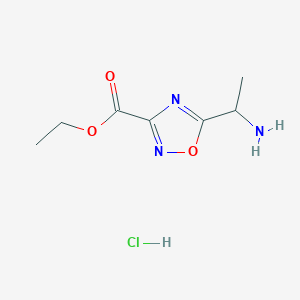
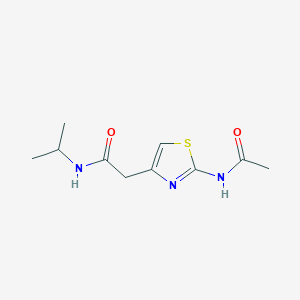
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2883499.png)